3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” belongs to a class of organic compounds known as quinolines and pyrazoles. Quinolines and pyrazoles are aromatic compounds that contain a quinoline moiety and a pyrazole moiety, respectively . The presence of the fluorophenyl group suggests that this compound may have unique properties compared to other quinolines and pyrazoles .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring fused with a pyrazole ring, along with phenyl and fluorophenyl substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as annulation of the pyrazole ring to the thiazole or thiazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorophenyl group and the arrangement of the rings in the compound could influence its properties .Scientific Research Applications
Synthesis and Binding Activity
One research explored the synthesis of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, investigating tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones. These compounds were found to have high affinity for the benzodiazepine receptor, with some showing potent antagonist activity in rat models. This study highlights the potential of such compounds in the development of new therapeutic agents targeting the benzodiazepine receptor (Francis et al., 1991).
Rhodium-catalyzed Oxidative Coupling
Another study detailed the direct oxidative coupling of phenylazoles with internal alkynes, facilitated by a rhodium catalyst and a copper oxidant, leading to the efficient synthesis of complex aromatic structures. This process allows for the regioselective cleavage of multiple C-H bonds, producing compounds with potential applications in material science and organic synthesis (Umeda et al., 2011).
Fluorophores and Radioprotectors
Research into quinoline derivatives has identified them as efficient fluorophores, widely used in biochemistry and medicine for studying various biological systems. Some aminoquinolines are also being investigated for their potential as antioxidants and radioprotectors, indicating the versatility of these compounds in scientific research (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Activity
A study on fluorine-containing quinoline-4-carboxylic acids and their derivatives showed promising antibacterial activities. This indicates the potential of such compounds in developing new antibacterial agents, highlighting the significance of structural modification in enhancing biological activity (Holla et al., 2005).
Fluorescence Quenching Study
The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation was explored, showing that these compounds could be used in the development of new fluorescent materials or sensors. The study found that the fluorescence of these materials could be efficiently quenched by protic acids, with the process being reversible (Mu et al., 2010).
Future Directions
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3O2/c24-15-8-6-14(7-9-15)22-18-12-25-19-11-21-20(28-13-29-21)10-17(19)23(18)27(26-22)16-4-2-1-3-5-16/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEYVHSJSBYAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=CC=C5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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